![molecular formula C19H10Cl2F4N6 B258155 2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B258155.png)
2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine is a novel chemical compound that has gained attention in scientific research due to its potential application in various fields.
Wirkmechanismus
The mechanism of action of 2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine is not fully understood. However, it is known to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has various biochemical and physiological effects. In medicinal chemistry, it has been shown to have anti-inflammatory, antibacterial, and anticancer properties. In agriculture, it has been shown to inhibit the growth of various pests. However, further studies are needed to fully understand the biochemical and physiological effects of this chemical compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine in lab experiments include its potential as a versatile chemical compound with various applications in different fields. However, the limitations include the need for further studies to fully understand its mechanism of action and biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine. These include further studies to fully understand its mechanism of action and biochemical and physiological effects, the development of new derivatives with improved properties, and the investigation of its potential use in other fields such as material science and environmental science.
Conclusion:
2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine is a novel chemical compound that has shown promising results in various scientific research fields. Its potential applications in medicinal chemistry, agriculture, and material science make it a versatile chemical compound with various future directions for study. Further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesemethoden
The synthesis of 2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine involves a multi-step process that includes the condensation of 2,6-dichlorobenzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with trifluoroacetic anhydride and 2-amino-5-(trifluoromethyl)pyrimidine to form the final product.
Wissenschaftliche Forschungsanwendungen
2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been studied for its potential application in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this chemical compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and bacterial infections. In agriculture, it has been studied for its potential use as a pesticide due to its ability to inhibit the growth of various pests. In material science, it has been studied for its potential use in the development of new materials with unique properties.
Eigenschaften
Produktname |
2-(2,6-dichlorobenzyl)-5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine |
---|---|
Molekularformel |
C19H10Cl2F4N6 |
Molekulargewicht |
469.2 g/mol |
IUPAC-Name |
2-[(2,6-dichlorophenyl)methyl]-5-[1-(4-fluorophenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C19H10Cl2F4N6/c20-14-2-1-3-15(21)12(14)8-16-26-9-13(17(27-16)19(23,24)25)18-28-29-30-31(18)11-6-4-10(22)5-7-11/h1-7,9H,8H2 |
InChI-Schlüssel |
MXQNSMBDFOYRIE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)F)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.